An In-Depth Technical Guide to the Synthesis and Characterization of 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization plan for the novel compound 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine. As direct literature on the synthesis of this specific molecule is limited, this document outlines a robust and scientifically sound approach based on well-established organic chemistry principles, including a Strecker-type synthesis followed by nitrile reduction. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, predicted analytical data, and the underlying scientific rationale for the proposed methodologies.
Introduction and Scientific Context
2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine is a molecule of interest due to its structural motifs, which are prevalent in centrally active agents and other biologically relevant compounds. The presence of a phenethylamine backbone, substituted with a methoxy group and a seven-membered azepane ring, suggests potential for interaction with various biological targets. The 4-methoxyphenyl group is a common feature in many pharmaceuticals, and the azepane moiety can significantly influence lipophilicity, receptor binding, and metabolic stability.
This guide aims to bridge the gap in the existing scientific literature by proposing a plausible and efficient synthetic pathway and a thorough characterization workflow. The methodologies described herein are designed to be self-validating, providing researchers with the necessary tools to synthesize, purify, and unequivocally identify the target compound.
Proposed Synthetic Pathway
The proposed synthesis of 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine is a two-step process commencing from commercially available starting materials. This pathway is designed for efficiency and scalability, employing the Strecker synthesis of an α-aminonitrile followed by its chemical reduction.
Figure 1: Proposed two-step synthesis of the target compound.
Rationale for the Synthetic Approach
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Step 1: Strecker Synthesis: This classical multi-component reaction is a highly efficient method for the formation of α-aminonitriles from an aldehyde, an amine, and a cyanide source.[1][2][3] The reaction proceeds through the in situ formation of an iminium ion from 4-methoxybenzaldehyde and azepane, which is then trapped by the nucleophilic cyanide ion.[2] This approach is advantageous due to its convergent nature, combining three components in a single pot.[4]
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Step 2: Nitrile Reduction: The reduction of the nitrile group in the α-aminonitrile intermediate to a primary amine is a standard and reliable transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[5] Catalytic hydrogenation is another viable, albeit potentially slower, alternative.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Special care should be taken when handling potassium cyanide (KCN), which is highly toxic, and lithium aluminum hydride (LiAlH₄), which is highly reactive with water.
Step 1: Synthesis of 2-Azepan-1-yl-2-(4-methoxyphenyl)acetonitrile
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To a stirred solution of 4-methoxybenzaldehyde (1.0 eq) and azepane (1.05 eq) in methanol (5 mL per mmol of aldehyde) at 0 °C, add a solution of potassium cyanide (1.1 eq) in water (2 mL per mmol of KCN) dropwise.
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After the addition of KCN, add glacial acetic acid (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
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Allow the reaction mixture to warm to room temperature and stir for 24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α-aminonitrile.
Step 2: Synthesis of 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL per mmol of LiAlH₄).
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Cool the suspension to 0 °C and add a solution of the α-aminonitrile (1.0 eq) from Step 1 in anhydrous THF dropwise.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
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Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the final compound.
Comprehensive Characterization
A combination of spectroscopic techniques should be employed to confirm the identity and purity of the synthesized 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine.
Figure 2: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for structural elucidation in organic chemistry.[6][7]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to OMe) |
| ~ 6.85 | d, J ≈ 8.8 Hz | 2H | Ar-H (meta to OMe) |
| ~ 3.80 | s | 3H | -OCH₃ |
| ~ 3.60 | t, J ≈ 6.0 Hz | 1H | Ar-CH |
| ~ 2.90 | m | 2H | -CH₂-NH₂ |
| ~ 2.60 - 2.80 | m | 4H | Azepane-H (adjacent to N) |
| ~ 1.50 - 1.70 | br s | 2H | -NH₂ |
| ~ 1.40 - 1.60 | m | 8H | Azepane-H (remaining CH₂) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 159.0 | Ar-C (para to CH, attached to OMe) |
| ~ 133.0 | Ar-C (ipso) |
| ~ 129.0 | Ar-C (ortho to OMe) |
| ~ 114.0 | Ar-C (meta to OMe) |
| ~ 70.0 | Ar-CH |
| ~ 55.2 | -OCH₃ |
| ~ 54.0 | Azepane-C (adjacent to N) |
| ~ 45.0 | -CH₂-NH₂ |
| ~ 28.0 | Azepane-C |
| ~ 27.0 | Azepane-C |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[8][9][10]
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3250 | Medium | N-H stretch (primary amine, two bands expected)[8] |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Strong | Aliphatic C-H stretch |
| 1610, 1510 | Strong | Aromatic C=C stretch |
| 1650 - 1580 | Medium | N-H bend (primary amine)[8] |
| 1245 | Strong | Aryl C-O stretch (ether)[11] |
| 1250 - 1020 | Medium | Aliphatic C-N stretch[8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Expected Molecular Ion: For C₁₅H₂₄N₂O, the expected monoisotopic mass is 248.1889 g/mol . In high-resolution mass spectrometry (HRMS), the [M+H]⁺ ion would be observed at m/z 249.1961.
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Predicted Fragmentation: The primary fragmentation pathway is expected to be α-cleavage adjacent to the nitrogen atoms.[12][13][14]
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Loss of the ethylamine moiety (-CH₂NH₂) would result in a significant fragment.
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Cleavage of the bond between the chiral carbon and the azepane ring is also a likely fragmentation pathway.
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The base peak is likely to be [M - CH₂NH₂]⁺ or a fragment resulting from the cleavage of the azepane ring.
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Safety and Handling
-
General Precautions: Handle the compound in a well-ventilated area, avoiding inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[9]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.
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Toxicity: The toxicological properties of this specific compound have not been fully investigated. Similar phenethylamine derivatives can have potent biological effects. Assume the compound is harmful and handle with appropriate care.
Conclusion
This technical guide presents a well-reasoned and detailed approach for the synthesis and characterization of 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine. The proposed two-step synthesis, leveraging the Strecker reaction and subsequent nitrile reduction, offers a practical and efficient route to this novel compound. The comprehensive characterization plan, including predicted NMR, FT-IR, and MS data, provides a clear roadmap for structural verification and purity assessment. This document serves as a valuable resource for researchers embarking on the synthesis of this and structurally related molecules, facilitating further exploration of their chemical and biological properties.
References
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- 12. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 15. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
